

spectroscopic data (NMR, IR, MS) of 2-(2,2-Difluorocyclopropyl)acetic acid

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Compound of Interest

Compound Name: 2-(2,2-Difluorocyclopropyl)acetic acid

Cat. No.: B1591117

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-(2,2-Difluorocyclopropyl)acetic acid**

Introduction

2-(2,2-Difluorocyclopropyl)acetic acid is a fascinating molecule that incorporates several key structural features of interest to researchers in medicinal chemistry and materials science. Its architecture, comprising a strained, gem-difluorinated cyclopropane ring coupled to a carboxylic acid moiety, presents a unique profile for spectroscopic analysis. The presence of fluorine atoms significantly influences the molecule's electronic properties, conformation, and metabolic stability, making it a valuable building block in drug development.^[1]

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of **2-(2,2-Difluorocyclopropyl)acetic acid**. As Senior Application Scientist, my focus is not merely on the data itself, but on the causality behind the observed spectral features, offering insights into how these techniques collectively provide an unambiguous structural portrait.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's composition and connectivity.

Property	Value	Source
CAS Number	123131-67-9	[2]
Molecular Formula	C ₅ H ₆ F ₂ O ₂	[2]
Molecular Weight	136.10 g/mol	[2]
IUPAC Name	(2,2-difluorocyclopropyl)acetic acid	
Physical Form	Solid	

The structural arrangement is visualized below, highlighting the key components for spectroscopic interpretation.

Caption: Molecular structure of **2-(2,2-Difluorocyclopropyl)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework. For fluorinated compounds, ¹⁹F NMR is also exceptionally informative.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The gem-difluoro group exerts a strong influence on adjacent protons, leading to complex splitting patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment	Rationale
~10-12	br s	1H	H-O-C=O	The acidic proton of the carboxylic acid is typically a broad singlet and can exchange with trace water, affecting its chemical shift and appearance.
~2.5 - 2.7	m	2H	CH ₂ -COOH	These diastereotopic protons are adjacent to a chiral center, making them chemically non-equivalent. They will appear as a complex multiplet due to coupling with each other and the cyclopropyl CH proton.
~1.8 - 2.0	m	1H	CH-CH ₂	This methine proton on the cyclopropane ring is coupled to the adjacent CH ₂ protons on the

Chemical Shift (δ) / ppm	Multiplicity	Integration	Assignment	Rationale
				ring and the CH ₂ protons of the acetate group, as well as long-range coupling to the fluorine atoms.

| ~1.2 - 1.6 | m | 2H | Ring CH₂ | These two protons on the cyclopropane ring are split by each other (geminal coupling) and the adjacent CH proton (vicinal coupling), and also show coupling to the two fluorine atoms, resulting in a complex multiplet. |

Note: Actual chemical shifts and coupling constants can only be confirmed through experimental acquisition.^[3]

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. A key feature is the large carbon-fluorine coupling constants, which are diagnostic for fluorinated carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) / ppm	Multiplicity (JCF)	Assignment	Rationale
~178	s	C=O	The carbonyl carbon of the carboxylic acid appears as a singlet in the characteristic downfield region. [4]
~115	t (J \approx 280-290 Hz)	CF ₂	The carbon atom bonded to two fluorine atoms is significantly shielded and appears as a triplet due to one-bond coupling to two equivalent fluorine atoms. This is a definitive signature.
~35	s	CH ₂ -COOH	The methylene carbon of the acetate group.
~22	t (J \approx 10-15 Hz)	CH-CH ₂	This methine carbon shows smaller two-bond coupling to the fluorine atoms, appearing as a triplet.

| ~18 | t (J \approx 10-15 Hz) | Ring CH₂ | This methylene carbon on the cyclopropane ring also exhibits two-bond coupling to the fluorine atoms. |

Note: The observation of a triplet for the CF₂ carbon is a powerful validation of the gem-difluoro substitution pattern.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The spectrum of **2-(2,2-Difluorocyclopropyl)acetic acid** is dominated by features from the carboxylic acid and the C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) The most common and convenient method for obtaining an IR spectrum of a solid sample is using a spectrometer equipped with an ATR accessory. A small amount of the solid is pressed against a crystal (e.g., diamond), and the IR beam is passed through it.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300 - 2500	Broad, Strong	O-H stretch	Carboxylic Acid
~2950	Medium	C-H stretch	Cyclopropyl & Methylene CH
~1710	Strong, Sharp	C=O stretch	Carboxylic Acid
~1250	Strong	C-O stretch	Carboxylic Acid

| 1150 - 1050 | Very Strong | C-F stretch | gem-Difluoro |

Interpretation: The most prominent features are the extremely broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid dimer, and the sharp, intense C=O stretch around 1710 cm⁻¹.^{[6][7]} The presence of very strong absorption bands in the 1150-1050 cm⁻¹ region serves as definitive evidence for the C-F bonds, confirming the fluorination of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

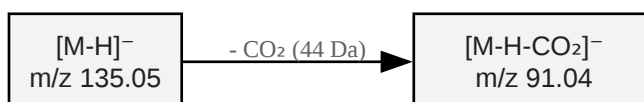
Workflow: LC-MS Analysis

Caption: Typical workflow for LC-MS analysis.

Expected Mass Spectrum Data (ESI Negative Mode)

- Molecular Ion: A strong signal for the deprotonated molecule $[M-H]^-$ at m/z 135.05.
- Key Fragments: The stability of the difluorocyclopropyl ring means that fragmentation might be limited under soft ionization conditions. A common loss from carboxylic acids is the neutral loss of CO_2 (44 Da) from the deprotonated parent ion.
 - m/z 91.04: $[M-H-CO_2]^-$, corresponding to the loss of carbon dioxide.

Plausible ESI Fragmentation Pathway



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Caption: Predicted fragmentation of the deprotonated molecular ion.

The accurate mass measurement of the parent ion is crucial for confirming the elemental composition ($C_5H_6F_2O_2$), while fragmentation data provides corroborating evidence for the presence of the carboxylic acid group.

Conclusion

The structural elucidation of **2-(2,2-Difluorocyclopropyl)acetic acid** is a textbook example of synergistic analytical chemistry.

- NMR Spectroscopy defines the precise carbon-hydrogen framework and confirms the location and coupling of the fluorine atoms.
- IR Spectroscopy provides rapid and definitive evidence for the key functional groups—the carboxylic acid and the carbon-fluorine bonds.
- Mass Spectrometry confirms the molecular formula via accurate mass measurement and supports the structure through predictable fragmentation.

Together, these three techniques provide a self-validating system, delivering a complete and confident characterization of the molecule's identity and purity, which is essential for its application in research and development.

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